

A Methodological Guide to the Physicochemical Characterization of 4,5-Dimethylquinazoline

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Compound of Interest

Compound Name: Quinazoline, 4,5-dimethyl-

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Abstract: Quinazoline and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural basis for numerous therapeutic agents.^{[1][2][3][4]} The specific substitution patterns on the quinazoline core dictate the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior. This technical guide addresses the physicochemical properties of 4,5-dimethylquinazoline. Due to a lack of available experimental data for this specific derivative, this document provides a comprehensive overview of the standardized experimental protocols and computational methods that can be employed to determine its key physicochemical parameters. This guide is intended to equip researchers with the necessary methodologies to characterize 4,5-dimethylquinazoline and similar novel quinazoline derivatives.

The Quinazoline Scaffold: A Staple in Medicinal Chemistry

The quinazoline skeleton, a fusion of a benzene ring and a pyrimidine ring, is a privileged structure in drug discovery.^{[1][2]} Its derivatives have been successfully developed into drugs for a wide array of therapeutic applications, including anticancer, antihypertensive, antimicrobial, and anti-inflammatory treatments.^{[3][4][5]} The biological activity of these compounds is intrinsically linked to their physicochemical properties, which influence their absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, the precise characterization of these properties is a critical step in the drug development process.

Physicochemical Properties of 4,5-Dimethylquinazoline: A Data Gap

A thorough review of the scientific literature and chemical databases reveals a notable absence of experimentally determined physicochemical data for 4,5-dimethylquinazoline. To address this, the following sections detail the standard experimental procedures for determining the melting point, boiling point, pKa, solubility, and lipophilicity (logP). While experimental determination is the gold standard, computational prediction methods can offer valuable initial estimates.^{[6][7][8]}

Data Presentation: A Template for Characterization

For a comprehensive physicochemical profile of 4,5-dimethylquinazoline, all experimentally determined and computationally predicted data should be systematically organized. The following tables provide a structured template for presenting these key parameters.

Table 1: Predicted and Experimental Physicochemical Properties of 4,5-Dimethylquinazoline

Property	Predicted Value	Experimental Value	Method of Determination
Melting Point (°C)	[Insert Predicted Value]	Capillary Method	
Boiling Point (°C)	[Insert Predicted Value]	Micro-boiling Point Method	
pKa	[Insert Predicted Value]	UV-Vis Spectrophotometry	
Aqueous Solubility (µg/mL)	[Insert Predicted Value]	Shake-Flask Method	
logP	[Insert Predicted Value]	HPLC Method	

Table 2: Summary of Experimental Conditions

Experiment	Key Parameters
Melting Point	Heating rate, observation method.
Boiling Point	Pressure, heating rate.
pKa Determination	Buffer range, ionic strength, temperature.
Solubility Assay	Buffer pH, temperature, incubation time.
logP Determination	Mobile phase composition, column type, flow rate.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the core physicochemical properties of 4,5-dimethylquinazoline.

The melting point is a fundamental physical property that provides an indication of a compound's purity.[\[9\]](#)

- Apparatus: Melting point apparatus, capillary tubes, thermometer.
- Procedure:
 - Ensure the 4,5-dimethylquinazoline sample is dry and finely powdered.
 - Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[\[10\]](#)[\[11\]](#)
 - Place the capillary tube in the heating block of the melting point apparatus.[\[11\]](#)[\[12\]](#)
 - Heat the sample rapidly to determine an approximate melting point.[\[10\]](#)
 - Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.[\[10\]](#)[\[13\]](#)
 - Record the temperature range from the first appearance of liquid to the complete liquefaction of the sample.[\[10\]](#)[\[13\]](#)

For small sample quantities, a micro-boiling point determination is a suitable technique.^{[14][15]}

- Apparatus: Thiele tube or a metal heating block, thermometer, small test tube, capillary tube (sealed at one end).
- Procedure:
 - Place a small amount (a few drops) of the liquid 4,5-dimethylquinazoline into a small test tube.
 - Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.
 - Attach the test tube to a thermometer.
 - Heat the apparatus gradually.^[16]
 - Observe for a continuous stream of bubbles emerging from the open end of the capillary tube.
 - The boiling point is the temperature at which the stream of bubbles is rapid and continuous.^[16]

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values.

- Apparatus: UV-Vis spectrophotometer with a plate reader, 96-well UV-transparent microplates, pH meter.
- Procedure:
 - Prepare a stock solution of 4,5-dimethylquinazoline in a suitable solvent (e.g., DMSO).
 - Prepare a series of aqueous buffers with a range of pH values.
 - Add a small, constant volume of the stock solution to each well of the 96-well plate, followed by the different buffer solutions.^[17]

- Measure the UV-Vis absorbance spectrum for each well over an appropriate wavelength range.[\[17\]](#)
- Plot absorbance at a selected wavelength (where the absorbance changes significantly with pH) against the pH of the buffers.[\[18\]](#)[\[19\]](#)
- The pKa is determined from the inflection point of the resulting sigmoidal curve.[\[18\]](#)

Solubility is a key determinant of a drug's bioavailability. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[\[20\]](#)[\[21\]](#)

- Apparatus: Shaker-incubator, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
- Procedure:
 - Add an excess amount of solid 4,5-dimethylquinazoline to a series of vials containing an aqueous buffer of a specific pH.[\[20\]](#)[\[22\]](#)
 - Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[\[22\]](#)[\[23\]](#)
 - Separate the undissolved solid from the saturated solution by centrifugation or filtration.[\[20\]](#)
 - Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[\[20\]](#)[\[23\]](#)

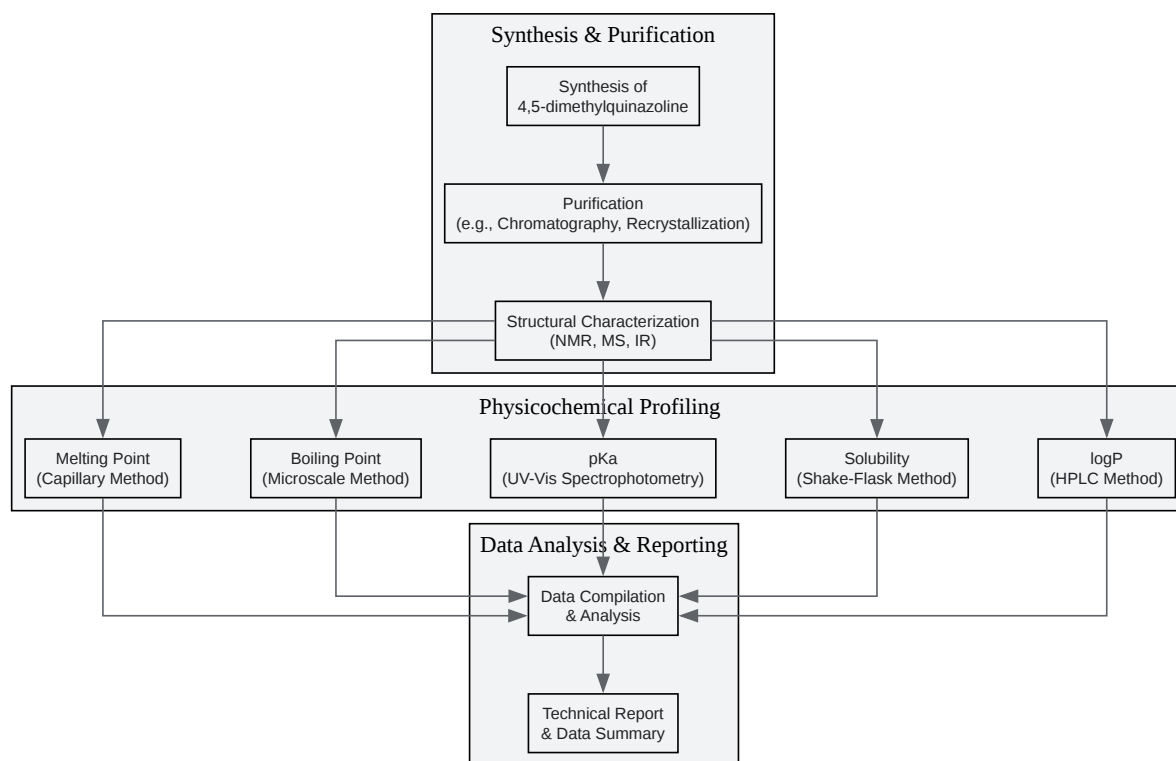
The partition coefficient (logP) between octanol and water is a measure of a compound's lipophilicity, which influences its membrane permeability and interaction with biological targets.

- Apparatus: High-Performance Liquid Chromatography (HPLC) system with a UV detector, a reverse-phase column (e.g., C18).
- Procedure:

- Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
- Prepare solutions of 4,5-dimethylquinazoline and a series of reference compounds with known logP values.
- Inject each solution into the HPLC system and record the retention time.
- Calculate the capacity factor (k') for each compound.
- Create a calibration curve by plotting the known logP values of the reference compounds against their corresponding log(k') values.
- Determine the logP of 4,5-dimethylquinazoline by interpolating its log(k') value on the calibration curve.^{[24][25][26][27][28]}

Visualization of Experimental Workflow

A clear understanding of the experimental process is essential for reproducibility. The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like 4,5-dimethylquinazoline.



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Caption: Experimental workflow for the synthesis and physicochemical characterization of 4,5-dimethylquinazoline.

Conclusion

While specific experimental data for 4,5-dimethylquinazoline is currently unavailable, this guide provides the necessary framework for its comprehensive physicochemical characterization.

The detailed protocols for determining melting point, boiling point, pKa, solubility, and logP serve as a valuable resource for researchers in the field of drug discovery and development. The application of these standardized methods will enable the generation of high-quality data, which is essential for understanding the structure-property relationships of novel quinazoline derivatives and advancing their potential as therapeutic agents.

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